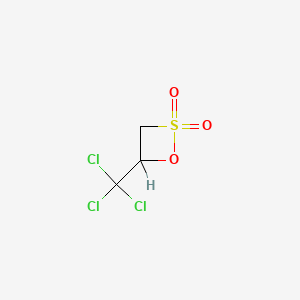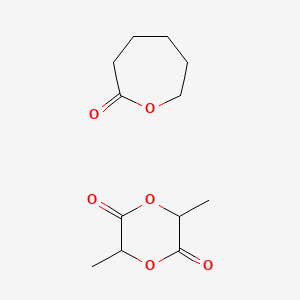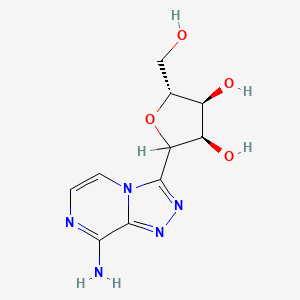
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid is an organochlorine compound and a 5-oxo-2-furylacetic acid. It is a conjugate acid of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Oxadiazoles : The compound has been utilized in the synthesis of oxadiazoles, where its derivatives are used in cyclocondensation reactions. This showcases its utility in creating novel chemical structures (Kudelko & Jasiak, 2013).
- Formation Pathway Studies : It has been employed in research to understand formation pathways of certain red compounds during the Maillard reaction, providing insights into complex chemical processes (Hofmann, 1998).
- Analytical Reagent Usage : This compound is used as an analytical reagent for the determination of molybdenum, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993).
Biochemical Applications
- Biological Activity Analysis : It has been involved in the study of neo-clerodane diterpenoids, substances of interest due to their biological activities, such as insect antifeedant properties (Hundal & Martínez-Ripoll, 1996).
- Involvement in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for hypolipidemic activities, showing its potential applications in the development of therapeutic agents (Moriya et al., 1988).
Material Science and Environmental Applications
- Electrochemical Studies : The compound and its derivatives have been used in electrochemical studies, such as in the study of electrochemical reductions at mercury cathodes, which could have implications in materials science and environmental chemistry (Urove & Peters, 1994).
Propiedades
Fórmula molecular |
C6H5ClO4 |
|---|---|
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
2-(2-chloro-5-oxofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |
Clave InChI |
WGZZDRVKIXVYEI-UHFFFAOYSA-N |
SMILES |
C1=CC(OC1=O)(CC(=O)O)Cl |
SMILES canónico |
C1=CC(OC1=O)(CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)